molecular formula C19H32 B7781254 2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene

2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene

Cat. No.: B7781254
M. Wt: 260.5 g/mol
InChI Key: XFSRTNQYXZYRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene is an organic compound with a complex structure It is characterized by a cyclohexene ring substituted with a dimethylocta-dienyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Dimethylocta-dienyl Group: This step often involves a Grignard reaction or a similar organometallic coupling reaction to attach the dimethylocta-dienyl group to the cyclohexene ring.

    Methylation: The final step involves the methylation of the cyclohexene ring to introduce the three methyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert double bonds to single bonds, leading to saturated derivatives.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,7-Dimethylocta-2,4-dien-1-yl)-1,3,3-trimethylcyclohexene
  • 2-(3,7-Dimethylocta-3,5-dien-1-yl)-1,3,3-trimethylcyclohexene

Uniqueness

2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene is unique due to the specific positioning of its double bonds and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.

Properties

InChI

InChI=1S/C19H32/c1-15(2)9-7-10-16(3)12-13-18-17(4)11-8-14-19(18,5)6/h7,15H,8-9,11-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSRTNQYXZYRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=C=CCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.